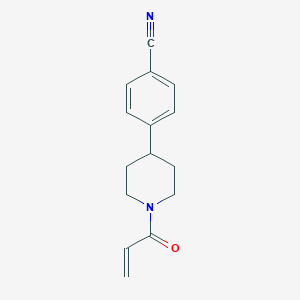![molecular formula C22H19F3N2O2 B2814469 N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 942008-91-5](/img/structure/B2814469.png)
N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyridine derivative with a trifluoromethyl group and a carboxamide group. Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the trifluoromethyl group and the carboxamide group. Trifluoromethyl groups are often involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the carboxamide group. Trifluoromethyl groups can influence the polarity, lipophilicity, and acidity/basicity of a compound .Scientific Research Applications
Chemical Synthesis and Modification
- Efforts in chemical synthesis and modification of related compounds have led to the discovery of molecules with potent biological activities. For instance, the identification of potent glycine transporter 1 inhibitors, showcasing the importance of structural diversity and optimization in drug development (Yamamoto et al., 2016).
Structural Analysis and Biological Potential
- Studies on the crystal structures of anticonvulsant enaminones have provided insights into hydrogen bonding and molecular conformation, essential for understanding the interaction mechanisms of potential therapeutic agents (Kubicki et al., 2000).
Antimicrobial and Antifungal Activities
- Research into the antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlights the potential of these compounds in addressing phytopathogenic fungi, showcasing the broader application of similar compounds in agricultural and medical fields (Wu et al., 2012).
Ligand Design for Metal Coordination
- The design of dipyridyl ligands for metal coordination demonstrates the application of these compounds in creating complex structures, which could have implications in materials science and catalysis (Yeh et al., 2008).
Antidepressant and Nootropic Agents
- The synthesis and pharmacological evaluation of Schiff's bases and 2-azetidinones from pyridine-4-carbohydrazides reveal their potential as antidepressant and nootropic agents, indicating the versatility of pyridine derivatives in medicinal chemistry (Thomas et al., 2016).
Mechanism of Action
The mechanism of action of this compound in biological systems would likely depend on its interactions with proteins or other biological molecules. Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
Trifluoromethylpyridines are an active area of research in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The specific compound you mentioned could potentially be a subject of future research in these areas.
properties
IUPAC Name |
N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-2-15-7-11-18(12-8-15)26-20(28)19-4-3-13-27(21(19)29)14-16-5-9-17(10-6-16)22(23,24)25/h3-13H,2,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWGXIKOPRUPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2814389.png)
![1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide](/img/structure/B2814390.png)
![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)


![1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2814398.png)
![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2814399.png)
![5-Thiazolecarboxylic acid, 4-amino-2-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B2814400.png)
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)
![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)


